(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, also known as PTMP, is a heterocyclic compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone inhibits PDE enzymes by binding to the active site of the enzyme and preventing the breakdown of cyclic nucleotides, which are important second messengers in intracellular signaling pathways. This leads to an increase in the levels of cyclic nucleotides, which can have various physiological effects depending on the specific pathway involved.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and cognitive-enhancing effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and to protect neurons from oxidative stress and apoptosis. In animal models, this compound has been found to enhance learning and memory performance.
Advantages and Limitations for Lab Experiments
One advantage of using (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone in lab experiments is its high potency and selectivity for PDE enzymes, which allows for precise modulation of intracellular signaling pathways. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the specific intracellular signaling pathways that are modulated by this compound. Additionally, the potential therapeutic applications of this compound in various disease states, such as Alzheimer's disease and Parkinson's disease, warrant further investigation.
Synthesis Methods
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can be synthesized through a multistep reaction process. The first step involves the synthesis of 2-(1H-pyrrol-1-yl)thiazol-4-amine, which is then reacted with 4-(pyrimidin-2-yl)piperazine to form the final this compound compound. The synthesis process has been optimized to produce high yields of this compound with good purity.
Scientific Research Applications
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. Studies have shown that this compound can act as a potent inhibitor of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways. This compound has also been found to have neuroprotective effects and to enhance cognitive function in animal models.
properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-14(13-12-24-16(19-13)22-6-1-2-7-22)20-8-10-21(11-9-20)15-17-4-3-5-18-15/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYPWKVBWVFEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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